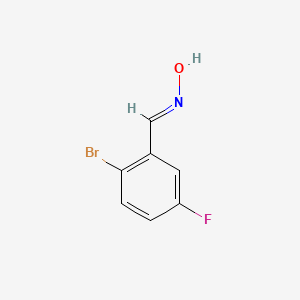
5-(m-Tolyl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(m-Tolyl)pyridine-3,4-diamine est un composé organique qui présente un cycle pyridine substitué par un groupe tolyle en position 5 et des groupes amino en positions 3 et 4
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-(m-Tolyl)pyridine-3,4-diamine implique généralement la fonctionnalisation d'un cycle pyridine. Une méthode courante est l'amination directe d'un dérivé de pyridine.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer la nitration à grande échelle de la 5-(m-Tolyl)pyridine, suivie d'une hydrogénation catalytique pour réduire les groupes nitro en groupes amino. Les conditions de réaction incluent généralement l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde et de catalyseurs tels que le palladium sur carbone.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(m-Tolyl)pyridine-3,4-diamine subit diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés en groupes nitro à l'aide d'oxydants tels que le permanganate de potassium.
Réduction : Les groupes nitro peuvent être réduits à nouveau en groupes amino à l'aide d'agents réducteurs tels que l'hydrogène en présence d'un catalyseur de palladium.
Substitution : Les groupes amino peuvent participer à des réactions de substitution, telles que l'acylation ou l'alkylation, pour former des amides ou des alkylamines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Gaz hydrogène avec du palladium sur carbone comme catalyseur.
Substitution : Chlorures d'acyle ou halogénoalcanes en présence d'une base telle que la triéthylamine.
Principaux produits formés
Oxydation : 5-(m-Tolyl)pyridine-3,4-dinitro.
Réduction : this compound.
Substitution : 5-(m-Tolyl)pyridine-3,4-diamide ou 5-(m-Tolyl)pyridine-3,4-dialkylamine.
Applications De Recherche Scientifique
La 5-(m-Tolyl)pyridine-3,4-diamine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Elle peut être utilisée dans l'étude des inhibiteurs enzymatiques et des agonistes/antagonistes des récepteurs.
Industrie : Utilisée dans la production de colorants, de pigments et comme intermédiaire dans la synthèse de divers composés organiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound dépend de son application spécifique. En chimie médicinale, elle peut agir en se liant à des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant ainsi leur activité. Les groupes amino peuvent former des liaisons hydrogène avec les sites actifs, tandis que le cycle pyridine peut participer à des interactions π-π avec les résidus aromatiques des protéines.
Mécanisme D'action
The mechanism of action of 5-(m-Tolyl)pyridine-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diaminopyridine : Elle ne possède pas le groupe tolyle, ce qui la rend moins hydrophobe.
5-(p-Tolyl)pyridine-3,4-diamine : Structure similaire, mais avec le groupe tolyle en position différente, affectant ses propriétés stériques et électroniques.
5-(m-Tolyl)pyridine-2,3-diamine : Groupes amino en positions différentes, conduisant à une réactivité et des applications différentes.
Unicité
La 5-(m-Tolyl)pyridine-3,4-diamine est unique en raison du positionnement spécifique des groupes tolyle et amino, qui peuvent influencer sa réactivité chimique et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour des applications de synthèse et de recherche spécifiques.
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
5-(3-methylphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C12H13N3/c1-8-3-2-4-9(5-8)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15) |
Clé InChI |
WCLGJEABTVCQSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN=CC(=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


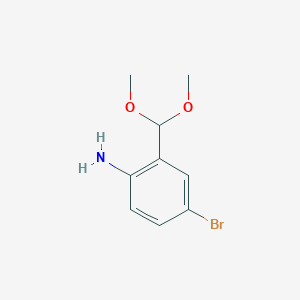


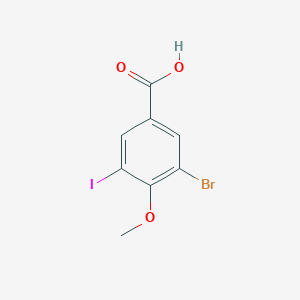
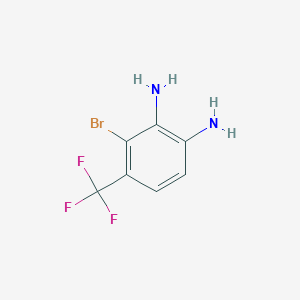

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
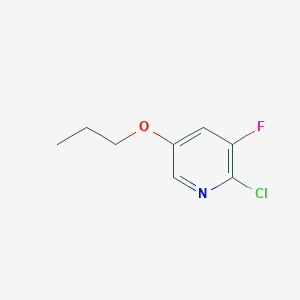
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
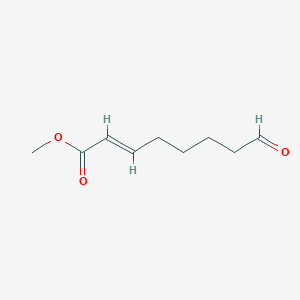
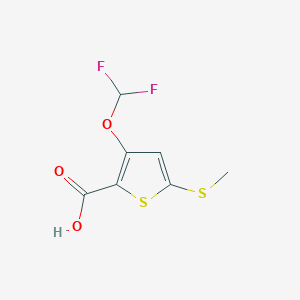
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
